![molecular formula C14H15BrN2O2 B2850940 Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate CAS No. 1100052-58-1](/img/structure/B2850940.png)
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate
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Overview
Description
“Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate” is a chemical compound with the molecular formula C14H15BrN2O2 . It’s a complex organic compound that belongs to the class of pyrazoles .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 . This code represents the compound’s molecular structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.19 . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications
Pharmacology: PARP Inhibitor Development
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate: is utilized as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors . These inhibitors play a crucial role in the treatment of BRCA-1 and -2 mutant tumors, offering a targeted approach to cancer therapy. The compound’s structural attributes facilitate the creation of potent PARP inhibitors, which are significant in oncological research.
Organic Synthesis: Building Blocks for Novel Compounds
In organic chemistry, this compound serves as a versatile building block for synthesizing a variety of novel organic compounds . Its reactivity with different reagents allows for the creation of amides, sulphonamides, and other derivatives, which can exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties.
Material Science: Advanced Material Synthesis
The compound’s role in material science involves the synthesis of advanced materials, particularly in the development of biologically active compounds like crizotinib . Its ability to act as an intermediate in complex synthesis processes makes it valuable for creating materials with specific desired properties.
Analytical Chemistry: Chromatography and Spectroscopy
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate: is used in analytical chemistry for chromatographic analysis and purification processes . Its stability and reactivity make it suitable for use in various analytical techniques, aiding in the identification and quantification of substances.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is explored for its potential as an enzyme inhibitor . By interacting with specific enzymes, it can help in understanding enzyme mechanisms and developing new biochemical pathways for therapeutic interventions.
Industrial Applications: Chemical Manufacturing
Industrially, this compound is employed in the manufacturing of chemicals, where it is used as an intermediate or a reagent in various chemical reactions . Its properties are exploited to produce a range of chemical products, contributing to the efficiency and effectiveness of industrial processes.
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through heterocyclization .
Result of Action
Some pyrazole derivatives have been shown to exhibit antibacterial activities .
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate” can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to store this compound in a dark place at a temperature between 2-8°C .
properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSVRTUIYMLKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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